Cas no 2172478-71-4 (3-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic acid)

2172478-71-4 structure
Nome do Produto:3-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic acid
3-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic acid Propriedades químicas e físicas
Nomes e Identificadores
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- 3-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic acid
- EN300-1550184
- 3-[N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid
- 2172478-71-4
-
- Inchi: 1S/C28H34N2O5/c1-2-7-20(16-26(31)30(15-14-27(32)33)17-19-12-13-19)29-28(34)35-18-25-23-10-5-3-8-21(23)22-9-4-6-11-24(22)25/h3-6,8-11,19-20,25H,2,7,12-18H2,1H3,(H,29,34)(H,32,33)
- Chave InChI: HMILCZIVRJEMEI-UHFFFAOYSA-N
- SMILES: O=C(CC(CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CCC(=O)O)CC1CC1
Propriedades Computadas
- Massa Exacta: 478.24677219g/mol
- Massa monoisotópica: 478.24677219g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 35
- Contagem de Ligações Rotativas: 13
- Complexidade: 717
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 95.9Ų
- XLogP3: 4
3-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1550184-0.5g |
3-[N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
2172478-71-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1550184-0.1g |
3-[N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
2172478-71-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1550184-1.0g |
3-[N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
2172478-71-4 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1550184-2500mg |
3-[N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
2172478-71-4 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1550184-10.0g |
3-[N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
2172478-71-4 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1550184-100mg |
3-[N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
2172478-71-4 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1550184-250mg |
3-[N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
2172478-71-4 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1550184-5000mg |
3-[N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
2172478-71-4 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1550184-1000mg |
3-[N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
2172478-71-4 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1550184-0.25g |
3-[N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
2172478-71-4 | 0.25g |
$3099.0 | 2023-06-05 |
3-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic acid Literatura Relacionada
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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